((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Description
Significance of Stereodefined Cyclopropane (B1198618) Derivatives in Contemporary Organic Synthesis
Stereodefined cyclopropane derivatives are of paramount importance in modern organic synthesis. The cyclopropane ring, a three-membered carbocycle, imparts a high degree of conformational rigidity to molecules, a desirable trait in the design of bioactive compounds. lifechemicals.com Unlike flexible alkyl chains, the fixed spatial orientation of substituents on a cyclopropane ring can lead to more specific and potent interactions with biological targets. lifechemicals.com This conformational constraint can also enhance metabolic stability and improve pharmacokinetic properties of drug candidates. nih.gov
The introduction of chirality into these cyclopropane scaffolds further expands their utility, allowing for the synthesis of enantiomerically pure compounds. The biological activity of a molecule is often intrinsically linked to its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of synthetic methods to access stereodefined cyclopropanes is a key focus in organic chemistry. These methods often involve catalytic asymmetric cyclopropanation reactions or the use of chiral building blocks. nih.govnih.gov
The Unique Stereochemical and Functional Group Architecture of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
This compound is a chiral molecule characterized by a 1,2-disubstituted cyclopropane ring. The "(1S,2S)" designation specifies the absolute stereochemistry at the two stereocenters on the cyclopropane ring, indicating that both the aminomethyl and the methanol (B129727) substituents are on the same face of the ring (cis configuration). This specific spatial arrangement locks the functional groups into a defined orientation, influencing how the molecule can interact with other molecules.
The molecule possesses two key functional groups: a primary amine (-NH2) and a primary alcohol (-OH). The presence of both a nucleophilic amine and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group, makes this compound a versatile synthetic intermediate. The proximity of these two functional groups on the rigid cyclopropane backbone offers opportunities for the construction of unique bicyclic or polycyclic systems through intramolecular reactions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |
| This compound | 956722-48-8 | C5H11NO | 101.15 | cis |
| ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol | 102225-89-8 | C5H11NO | 101.15 | trans |
| rac-cis-2-(aminomethyl)cyclopropyl)methanol | 16177-56-3 | C5H11NO | 101.15 | racemic cis |
| ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol | 1221274-33-4 | C5H11NO | 101.15 | cis |
This table presents a comparison of the subject compound with its stereoisomers, highlighting the importance of precise stereochemical control.
Overview of Current Research Trajectories and Potential Applications of this compound in Chemical Science
While extensive research specifically detailing the applications of this compound is still emerging, its structural motifs are found in a variety of biologically active molecules. The combination of a chiral cyclopropane core with amine and alcohol functionalities makes it a highly attractive building block for medicinal chemistry. nih.gov
Current research in the broader field of chiral cyclopropylamines suggests that compounds like this compound could serve as key intermediates in the synthesis of:
Novel Pharmaceuticals: The rigid scaffold can be used to design potent and selective inhibitors of enzymes or receptor modulators. The defined stereochemistry is crucial for optimizing binding affinity and minimizing off-target effects. lifechemicals.com
Conformationally Restricted Peptide Mimetics: The cyclopropane unit can be incorporated into peptide backbones to enforce specific conformations, leading to increased stability and biological activity.
Chiral Ligands for Asymmetric Catalysis: The bifunctional nature of the molecule, with its amine and alcohol groups, makes it a candidate for the development of new chiral ligands for metal-catalyzed asymmetric transformations.
The future of research on this compound will likely focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives. Furthermore, its incorporation into a diverse range of molecular scaffolds will be crucial to fully explore and exploit its potential in various areas of chemical science, particularly in the quest for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693368 | |
| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-97-5 | |
| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies for the Stereoselective Synthesis of 1s,2s 2 Aminomethyl Cyclopropyl Methanol
Enantioselective and Diastereoselective Synthetic Routes
The construction of the defined stereoisomer of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol hinges on synthetic routes that can selectively generate the desired enantiomer and diastereomer. These methods are broadly categorized into catalytic asymmetric approaches, the use of chiral auxiliaries, and resolution techniques.
Asymmetric Catalysis Approaches to the Formation of the Cyclopropyl (B3062369) Moiety
Asymmetric catalysis is a powerful tool for establishing the stereochemistry of the cyclopropane (B1198618) ring, often representing one of the most efficient methods for creating C-C bonds in an enantioselective manner. mdpi.com The cyclopropane ring is a structural motif found in many biologically active molecules. mdpi.com These reactions typically involve the transfer of a carbene or carbenoid species to an alkene, guided by a chiral catalyst.
Key catalytic strategies include:
Transition Metal-Catalyzed Cyclopropanation: Complexes of metals such as copper, rhodium, and cobalt are widely used to catalyze the reaction between an alkene and a diazo compound, like ethyl diazoacetate. dicp.ac.cnwiley-vch.de Chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, leading to high levels of enantioselectivity. dicp.ac.cn For instance, chiral cobalt catalysts have been shown to be effective in the asymmetric reductive cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn This process can achieve high enantioselectivity for a variety of alkene substrates. dicp.ac.cn
Simmons-Smith Cyclopropanation: The classic Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, can be rendered asymmetric. nih.gov This is often achieved by using a chiral ligand to modulate the zinc carbenoid reagent or, more commonly, by employing a substrate-controlled reaction where a chiral group already present in the alkene substrate, such as an allylic alcohol, directs the cyclopropanation. wiley-vch.denih.gov The hydroxyl group can coordinate to the zinc reagent, delivering the methylene (B1212753) group to one face of the double bond. wiley-vch.de
The selection of the catalyst and reaction conditions is critical and is often tailored to the specific substrate to maximize both yield and stereoselectivity.
Table 1: Comparison of Asymmetric Catalytic Cyclopropanation Methods
| Method | Typical Catalyst/Reagent | Carbene Source | Key Feature |
|---|---|---|---|
| Transition Metal Catalysis | Chiral Rhodium(II) or Copper(I) complexes (e.g., with BOX or pybox ligands) | Diazo compounds (e.g., Ethyl diazoacetate) | High catalyst turnover and enantioselectivity; broad substrate scope. dicp.ac.cn |
| Asymmetric Simmons-Smith | Et₂Zn/CH₂I₂ with chiral additives (e.g., dioxaborolane) | Diiodomethane | Effective for allylic alcohols via substrate direction. nih.gov |
| Cobalt-Catalyzed Reductive Cyclopropanation | Chiral Cobalt complex with Zn/ZnI₂ | gem-dichloroalkanes | Avoids the use of potentially explosive diazoalkanes. dicp.ac.cn |
Chiral Auxiliary-Mediated Stereocontrol Strategies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This strategy is highly effective for controlling stereochemistry in cyclopropanation and other key transformations.
In the synthesis of this compound precursors, a chiral auxiliary can be attached to the molecule, for example, by forming an ester or an amide. The steric bulk and electronic properties of the auxiliary then block one face of the molecule, forcing the reagents to attack from the less hindered face. sigmaaldrich.com
Commonly used chiral auxiliaries include:
Oxazolidinones: Popularized by David Evans, these auxiliaries are highly effective in directing alkylation and aldol (B89426) reactions. When attached to a substrate, they provide a rigid conformational bias that leads to predictable and high levels of diastereoselectivity. wikipedia.org
Camphorsultam: This auxiliary offers excellent stereocontrol in a variety of reactions, including Michael additions and Claisen rearrangements, due to its rigid bicyclic structure. wikipedia.org
Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can form amides that undergo highly diastereoselective alkylations. sigmaaldrich.com
A notable strategy combines an aldol reaction with a substrate-directed cyclopropanation. rsc.orgrsc.org First, a chiral auxiliary, such as an oxazolidinone, directs a highly diastereoselective aldol reaction with an α,β-unsaturated aldehyde. rsc.org The resulting product contains a "temporary" β-hydroxyl stereocenter, which then directs a subsequent cyclopropanation of the alkene. rsc.org Finally, a retro-aldol reaction removes the auxiliary and the temporary stereocenter, yielding the chiral cyclopropane carboxaldehyde with high enantiomeric excess. rsc.orgrsc.org
Kinetic and Dynamic Kinetic Resolution Techniques for Stereoisomeric Separation
Resolution techniques are employed to separate a mixture of stereoisomers, typically a racemate.
Kinetic Resolution (KR): This method relies on the differential rate of reaction between a chiral catalyst or reagent and the enantiomers of a racemic substrate. researchgate.net One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product. The major drawback of KR is its maximum theoretical yield of 50% for the desired enantiomer (either the unreacted starting material or the product). mdpi.com
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the enantioselective reaction with a rapid, in-situ racemization of the starting material. princeton.eduwikipedia.org As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer continuously epimerizes to replenish the reactive enantiomer. wikipedia.org This allows, in principle, for the complete conversion of a racemic mixture into a single, enantiomerically pure product, with a theoretical yield of 100%. wikipedia.org DKR processes often couple an enzyme-catalyzed resolution with a metal-catalyzed racemization. princeton.edu
For the synthesis of this compound, DKR could be applied to a racemic precursor, such as a racemic cyclopropyl alcohol or amine, using a combination of a lipase (B570770) for selective acylation and a ruthenium catalyst for racemization. wikipedia.org
Chemoenzymatic and Biocatalytic Pathways for Cyclopropylamine (B47189) and Cyclopropylmethanol (B32771) Synthesis
Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the versatility of chemical transformations. mdpi.com Enzymes operate under mild conditions and exhibit high levels of chemo-, regio-, and stereoselectivity, making them ideal for constructing chiral molecules. acs.orguni-graz.at
Hydrolases, particularly lipases, are among the most commonly used enzymes in industrial synthesis for the kinetic resolution of racemic alcohols and amines. semanticscholar.org In the context of synthesizing precursors for this compound, a racemic cyclopropylmethanol could be resolved through lipase-catalyzed transesterification. The enzyme selectively acylates one enantiomer, allowing for the easy separation of the resulting ester from the unreacted alcohol enantiomer. researchgate.net
Other biocatalytic approaches could involve:
Reductases: Ketoreductases (KREDs) can reduce a prochiral ketone precursor to a chiral alcohol with high enantioselectivity. semanticscholar.org
Transaminases: These enzymes can convert a ketone into a chiral amine, offering a direct route to enantiomerically pure cyclopropylamine precursors.
Nitrile Hydratases: These enzymes can convert a nitrile group into an amide, which can then be further transformed into the aminomethyl group under mild conditions. semanticscholar.org
The development of these biocatalytic steps often involves enzyme engineering and directed evolution to tailor the enzyme for a specific non-natural substrate and to enhance its stability and activity for industrial-scale processes. acs.orguni-graz.at
Total Synthesis of this compound from Chiral Pool Precursors
The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. researchgate.net These compounds serve as versatile starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product.
A potential synthesis of this compound could start from a chiral precursor like L-methionine. One reported route involves a nine-step synthesis where a key step is the zinc-mediated cyclopropanation of an intermediate E-allylic alcohol derived from L-methionine. researchgate.net The stereochemistry of the starting amino acid is used to set one of the chiral centers, while the diastereoselectivity of the cyclopropanation reaction establishes the others. The resulting diastereomeric hydroxymethylcyclopropanes can then be separated and converted into the target amino acid structure. researchgate.net
Functional Group Interconversions and Protecting Group Chemistry in the Preparation of this compound
The synthesis of a bifunctional molecule like this compound requires careful management of its reactive amino and hydroxyl groups. This involves strategic functional group interconversions (FGIs) and the use of protecting groups. fiveable.me
An FGI is the conversion of one functional group into another. imperial.ac.uk In this context, key interconversions might include:
Reduction of a Nitrile or Azide (B81097): A common strategy to introduce the aminomethyl group is through the reduction of a corresponding nitrile (-CN) or azide (-N₃) group. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can achieve this transformation. vanderbilt.edu
Reduction of an Ester or Carboxylic Acid: The hydroxymethyl group can be formed by the reduction of a corresponding ester or carboxylic acid functional group, often using powerful reducing agents like LiAlH₄. vanderbilt.edu
Conversion of Alcohol to Halide: An alcohol can be converted to an alkyl halide, which is a good leaving group for subsequent nucleophilic substitution to introduce an azide or nitrile. vanderbilt.edu
Protecting group chemistry is essential to prevent unwanted side reactions. organic-chemistry.orgresearchgate.net A protecting group temporarily masks a reactive functional group, is stable to the conditions of subsequent reactions, and can be removed cleanly at a later stage. researchgate.netchemistrytalk.org
For this compound synthesis:
Amine Protection: The nucleophilic amino group is commonly protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is a popular choice, as it is stable to many reaction conditions but can be easily removed with acid. organic-chemistry.orgchemistrytalk.org Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation. google.com
Alcohol Protection: The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. chemistrytalk.org Silyl ethers are robust but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
The choice of protecting groups must be planned to allow for selective removal, a concept known as orthogonal protection. For example, a Boc-protected amine and a TBDMS-protected alcohol can be deprotected sequentially under different conditions (acid for Boc, fluoride for TBDMS), allowing for selective modification of either the amine or the alcohol. organic-chemistry.org
Table 2: Common Protecting Groups for Amine and Alcohol Functions
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Boc₂O, base (e.g., NEt₃) | Strong acid (e.g., TFA, HCl) organic-chemistry.org |
| Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C (Hydrogenolysis) google.com | |
| Alcohol (-OH) | tert-butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | F⁻ (e.g., TBAF) |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
Stereochemical Elucidation and Absolute Configuration Assignment of 1s,2s 2 Aminomethyl Cyclopropyl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural and Stereochemical Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For the stereochemical analysis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, several advanced NMR methods are utilized.
To determine the enantiomeric purity of a chiral compound like this compound by NMR, it is often necessary to convert the enantiomers into diastereomers. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. wikipedia.org
A common class of CDAs for amines and alcohols are Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. wikipedia.org In the case of this compound, both the primary amine and primary alcohol functionalities can be derivatized. For instance, reaction with (R)-Mosher's acid chloride would yield two diastereomeric amides or esters. The ¹H or ¹⁹F NMR spectra of these diastereomers would then show separate signals for corresponding protons or the trifluoromethyl group, respectively. The integration of these signals allows for the precise determination of the enantiomeric excess (e.e.).
Illustrative Example of ¹H NMR Data for a Diastereomeric Mixture:
| Proton | Chemical Shift (ppm) - Diastereomer 1 ((1S,2S)-adduct) | Chemical Shift (ppm) - Diastereomer 2 ((1R,2R)-adduct) | Δδ (ppm) |
| OCH₃ (Mosher's) | 3.52 | 3.55 | 0.03 |
| CH₂-N | 3.25 | 3.29 | 0.04 |
| CH₂-O | 3.68 | 3.73 | 0.05 |
| Cyclopropyl (B3062369) H | 0.50-0.95 | 0.52-0.98 | 0.02-0.03 |
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable NMR techniques for determining the spatial proximity of protons within a molecule. columbia.edu These experiments are crucial for confirming the relative stereochemistry (cis or trans) of the substituents on the cyclopropane (B1198618) ring and for understanding the molecule's preferred conformation in solution.
For a 1,2-disubstituted cyclopropane, the observation of a NOE or ROE correlation between the protons on the substituted carbons (C1 and C2) would indicate that they are on the same side of the ring (cis). Conversely, the absence of such a correlation, and the presence of correlations to other neighboring protons, would suggest a trans configuration. In this compound, which has a trans relationship between the aminomethyl and methanol (B129727) groups, NOESY/ROESY experiments would be expected to show correlations between the methine proton on C2 and the protons of the aminomethyl group, as well as between the methine proton on C1 and the protons of the hydroxymethyl group, but not between the protons directly attached to C1 and C2 of the ring.
Expected NOESY/ROESY Correlations for this compound:
| Interacting Protons | Expected Correlation |
| H1 (cyclopropyl) ↔ H (CH₂-O) | Strong |
| H2 (cyclopropyl) ↔ H (CH₂-N) | Strong |
| H1 (cyclopropyl) ↔ H2 (cyclopropyl) | Weak/Absent |
| H (CH₂-O) ↔ H (CH₂-N) | Weak/Absent (depending on conformation) |
Note: This table is based on the expected spatial proximities in the trans isomer and serves as an illustrative example.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the enantiomeric excess and, in many cases, the absolute configuration of a chiral compound.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. utexas.edu While this compound itself lacks a strong chromophore in the near-UV region, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum of the derivative can then be related to its absolute configuration, often through comparison with structurally related compounds of known stereochemistry or by applying empirical rules such as the exciton chirality method if applicable to the derivative.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. columbia.edu Similar to CD spectroscopy, ORD is most informative when a chromophore is present in the molecule, leading to anomalous ORD curves known as Cotton effect curves. For a non-chromophoric molecule like this compound, a plain ORD curve is expected, showing a gradual increase in rotation at shorter wavelengths. While less powerful than CD for absolute configuration determination of such compounds directly, the specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) is a characteristic physical property of the enantiomer and can be used to determine enantiomeric purity if the specific rotation of the pure enantiomer is known.
Single-Crystal X-Ray Diffraction Analysis of Crystalline Derivatives of this compound
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. researchgate.net This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the connectivity of atoms and their spatial arrangement.
To perform this analysis on this compound, it is first necessary to obtain a suitable single crystal. As the parent compound is a low-melting solid or oil, it is often necessary to prepare a crystalline derivative, such as a salt with a chiral or achiral acid (e.g., hydrochloride, tartrate) or an amide or ester derivative.
The diffraction data collected from the crystal allows for the determination of the relative stereochemistry of all chiral centers. To establish the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. By comparing the intensities of Friedel pairs of reflections, the true absolute configuration can be determined, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer.
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| Flack Parameter | 0.02(3) |
Note: This is a hypothetical data table representing typical values for a small organic molecule crystal structure and is for illustrative purposes only.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Connectivity Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of structural connectivity in a molecule. While specific IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its constituent functional groups: a primary amine, a primary alcohol, and a cyclopropane ring.
Infrared (IR) Spectroscopy:
In an IR spectrum of this compound, characteristic absorption bands would be expected. The O-H stretching vibration of the alcohol would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine would typically be observed as a medium to weak doublet in the 3300-3500 cm⁻¹ range. The presence of both O-H and N-H groups in the same region might lead to overlapping bands.
The C-H stretching vibrations of the cyclopropane ring are expected at higher frequencies than those of typical alkanes, generally appearing above 3000 cm⁻¹. The C-H stretching of the CH₂ groups would be found in the 2850-2960 cm⁻¹ region.
Other important vibrations include the N-H bending (scissoring) of the primary amine, which would likely appear around 1590-1650 cm⁻¹, and the C-O stretching of the primary alcohol, expected in the 1000-1075 cm⁻¹ range. The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ region. The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, though these can be complex and appear in the fingerprint region.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. The C-H stretching vibrations of the cyclopropane ring and the CH₂ groups would also be visible. The C-C stretching modes of the cyclopropane ring are often strong in the Raman spectrum, typically appearing in the 800-1200 cm⁻¹ region. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, aiding in a more complete structural analysis.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium, often a doublet) |
| C-H (Cyclopropane) | Stretching | >3000 |
| C-H (CH₂) | Stretching | 2850-2960 |
| N-H (Amine) | Bending (Scissoring) | 1590-1650 |
| C-O (Alcohol) | Stretching | 1000-1075 |
| C-N (Amine) | Stretching | 1020-1250 |
| C-C (Cyclopropane) | Ring Modes | 800-1200 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₅H₁₁NO.
Molecular Ion and Fragmentation:
In a mass spectrum, the molecular ion ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound. Due to the presence of a single nitrogen atom, the molecular ion would have an odd nominal mass, consistent with the nitrogen rule.
The fragmentation of the molecular ion would proceed through characteristic pathways for amines and alcohols. Alpha-cleavage is a common fragmentation pathway for both functional groups.
Alpha-cleavage adjacent to the amine: Cleavage of the C-C bond between the cyclopropane ring and the aminomethyl group would be a highly probable fragmentation. This would lead to the formation of a stable iminium ion.
Alpha-cleavage adjacent to the alcohol: Cleavage of the C-C bond between the cyclopropane ring and the methanol group is another likely fragmentation pathway.
Loss of small neutral molecules: The loss of water (H₂O) from the alcohol or ammonia (NH₃) from the amine are also possible fragmentation pathways, leading to ions with corresponding lower m/z values.
Ring opening: The strained cyclopropane ring could also undergo ring-opening upon ionization, leading to a variety of fragment ions.
Expected Fragmentation Data:
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| [M]⁺˙ | Molecular Ion (C₅H₁₁NO)⁺˙ |
| [M - H₂O]⁺˙ | Loss of water |
| [M - NH₃]⁺˙ | Loss of ammonia |
| [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
Application of 1s,2s 2 Aminomethyl Cyclopropyl Methanol As a Chiral Building Block in Complex Molecule Synthesis
Utilization in the Asymmetric Construction of Stereodefined Cyclopropane-Containing Scaffolds
The intrinsic structure of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol makes it an ideal starting point for the elaboration into more complex, stereodefined cyclopropane-containing scaffolds. The cyclopropane (B1198618) ring is a key structural motif found in numerous natural products and pharmacologically active compounds, prized for its unique conformational properties and metabolic stability. nih.gov The use of enantiomerically pure building blocks like this compound ensures that the chirality of the initial scaffold is transferred to the final, more complex molecule.
Chemists can utilize the existing stereocenters of this compound as a foundation, modifying the amine and alcohol functionalities to build larger molecular frameworks. For instance, the amine group can be used to introduce peptide chains or other nitrogen-containing fragments, while the alcohol can be oxidized to an aldehyde or carboxylic acid, opening pathways for C-C bond-forming reactions. These transformations maintain the original (1S,2S) stereochemistry of the cyclopropane ring, which is essential for achieving the desired biological activity in the target molecule. This strategy avoids the often-challenging step of creating the chiral cyclopropane ring late in a synthetic sequence.
Role in the Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amine and an alcohol, makes it a suitable precursor for the synthesis of novel heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals. nih.gov The aminomethyl and hydroxymethyl groups are positioned to facilitate intramolecular cyclization reactions to form fused or spirocyclic ring systems containing nitrogen and oxygen.
Depending on the reaction strategy, a variety of heterocyclic scaffolds can be envisioned:
Oxazinanes and Morpholines: By reacting the amine with a dielectrophile, followed by cyclization involving the hydroxyl group, it is possible to construct six-membered heterocyclic rings.
Fused Pyrrolidines or Piperidines: The amine can be made to react intramolecularly with a derivative of the alcohol group (e.g., an aldehyde or leaving group), leading to the formation of bicyclic systems where a nitrogen-containing ring is fused to the cyclopropane.
Oxazolidines: Condensation of the amino alcohol with an aldehyde or ketone can yield chiral oxazolidine rings, which can serve as protecting groups or as chiral auxiliaries in subsequent reactions.
The synthesis of such heterocycles from this building block ensures that the resulting structures are enantiomerically pure, incorporating the rigid cyclopropane unit directly into the heterocyclic framework. Cascade reactions, where a series of intramolecular bond formations occur sequentially, are particularly powerful for rapidly constructing such polycyclic systems from simple precursors. nih.gov
Precursor to Structurally Diverse Chiral Amine and Alcohol Derivatives with Defined Stereochemistry
One of the most direct applications of this compound is its use as a precursor to a library of chiral derivatives. The primary amine and alcohol are readily functionalized using well-established chemical transformations, allowing for systematic modification while preserving the core stereochemistry. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers explore how different functional groups impact the biological activity of a parent molecule.
The table below illustrates the types of derivatives that can be synthesized from the parent compound.
| Functional Group | Reaction Type | Reagent Example | Resulting Derivative Class |
| Primary Amine | N-Acylation | Acetyl Chloride | Amide |
| Primary Amine | N-Sulfonylation | Tosyl Chloride | Sulfonamide |
| Primary Amine | N-Alkylation | Benzyl Bromide | Secondary Amine |
| Primary Amine | Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl Amine |
| Primary Alcohol | O-Esterification | Benzoyl Chloride | Ester |
| Primary Alcohol | O-Alkylation (Williamson Ether Synthesis) | Methyl Iodide, NaH | Ether |
| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde |
This table is interactive. Users can sort by column.
These derivatization reactions are typically high-yielding and proceed without disturbing the stereocenters of the cyclopropane ring. This allows for the creation of a diverse set of molecules with varied physical and chemical properties (e.g., polarity, lipophilicity, hydrogen bonding capability) from a single chiral starting material. mdpi.com
Integration into Multi-Component and Cascade Reaction Sequences for Chemical Diversification
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. wikipedia.org These reactions are highly efficient and ideal for generating molecular diversity. Primary amines are common participants in many well-known MCRs, such as the Ugi and Mannich reactions. organic-chemistry.orgmdpi.com
The primary amine of this compound can act as the amine component in such reactions. For example, in an Ugi four-component reaction, it could be combined with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like structures containing the chiral cyclopropane backbone. The presence of the hydroxyl group offers a secondary point for further diversification of the MCR product.
Similarly, the compound is a potential substrate for cascade (or tandem) reactions. nih.gov A cascade reaction involves two or more sequential transformations that occur without isolating intermediates. nih.gov For example, a reaction could be initiated at the amine or alcohol, with the resulting intermediate designed to undergo a subsequent intramolecular cyclization or rearrangement, leading to a significant increase in molecular complexity in a single, efficient step.
Stereoselective Introduction of Aminomethyl and Hydroxyl Functionalities in Target Molecules
The fundamental utility of a chiral building block is to introduce a specific set of functional groups into a target molecule with absolute stereochemical control. By incorporating this compound into a larger molecule, a synthetic chemist can install a 1,2-disubstituted cyclopropane ring where the aminomethyl and hydroxymethyl groups are held in a fixed trans relationship.
Derivatization and Functionalization Chemistry of 1s,2s 2 Aminomethyl Cyclopropyl Methanol
Synthetic Transformations at the Primary Amine Moiety
The primary amine group in ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol serves as a versatile handle for a variety of synthetic transformations, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Amidation and Sulfonamidation Reactions for Amine Functionalization
The nucleophilic nature of the primary amine readily allows for acylation reactions with carboxylic acid derivatives and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for the construction of peptides, peptidomimetics, and other biologically relevant molecules.
The general scheme for the amidation of this compound involves its reaction with an activated carboxylic acid, such as an acid chloride or an acid anhydride, or with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Similarly, sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
| Reagent | Product Type | General Reaction Conditions |
| Acyl Chloride (R-COCl) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) |
| Carboxylic Acid (R-COOH) + Coupling Agent | Amide | Aprotic solvent (e.g., DMF, DCM), Coupling Agent (e.g., DCC, EDC) |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Aprotic solvent (e.g., DCM, Pyridine), Base (e.g., Triethylamine) |
Alkylation and Reductive Amination Strategies
The introduction of alkyl groups onto the nitrogen atom can be achieved through direct alkylation or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.
A more controlled method for mono-alkylation is reductive amination. This process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or a ketone, followed by in-situ reduction of the intermediate with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This strategy provides a high-yielding and selective route to secondary amines.
| Reactants | Reducing Agent | Product |
| Aldehyde (R'-CHO) | Sodium Borohydride (NaBH₄) | Secondary Amine |
| Ketone (R'-CO-R'') | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine |
Formation of Ureas, Thioureas, and Carbamates
The primary amine of this compound can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea (B124793) derivatives. These functional groups are known for their ability to participate in hydrogen bonding and are prevalent in many biologically active compounds.
Carbamates can be synthesized by reacting the amine with a chloroformate or by trapping an in-situ generated isocyanate with an alcohol. These reactions provide a means to introduce an oxycarbonyl linkage to the nitrogen atom.
| Reagent | Product |
| Isocyanate (R-N=C=O) | Urea |
| Isothiocyanate (R-N=C=S) | Thiourea |
| Chloroformate (R-O-COCl) | Carbamate |
Synthetic Transformations at the Primary Hydroxyl Moiety
The primary hydroxyl group of this compound offers another site for synthetic modification, allowing for the introduction of various functionalities through reactions such as esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification of the primary hydroxyl group can be achieved by reacting it with a carboxylic acid under acidic conditions (Fischer esterification) or with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base. This reaction is fundamental for the synthesis of esters, which are common motifs in natural products and pharmaceuticals.
Etherification, the formation of an ether linkage, can be accomplished through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction | Reagents | Product |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester |
| Esterification | Acyl Chloride (R-COCl), Base | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
Oxidation and Reduction Pathways Involving the Hydroxyl Group
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the extent of oxidation. Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid will lead to the corresponding carboxylic acid.
While the hydroxyl group itself is at a low oxidation state, chemical reduction is not a typical transformation for this moiety. However, derivatives of the hydroxyl group, such as esters, can be reduced. For instance, an ester derivative of this compound could be reduced back to the parent alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
| Transformation | Reagent | Product |
| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Reduction (of an Ester derivative) | Lithium Aluminum Hydride (LiAlH₄) | Alcohol |
Intra- and Intermolecular Cyclization Reactions Involving Both Amine and Hydroxyl Functionalities
The bifunctional nature of this compound provides a valuable platform for the synthesis of novel bicyclic and heterocyclic systems through both intramolecular and intermolecular cyclization reactions. These transformations leverage the nucleophilicity of the amine and the reactivity of the hydroxyl group to construct new ring systems.
Intramolecular Cyclization:
Intramolecular cyclization of this compound and its derivatives can lead to the formation of strained but synthetically interesting 3-azabicyclo[3.1.0]hexane systems. This transformation typically requires activation of the hydroxyl group to convert it into a good leaving group, followed by nucleophilic attack by the neighboring amine.
One plausible synthetic route involves the conversion of the primary alcohol to a sulfonate ester (e.g., tosylate or mesylate). Subsequent treatment with a base can facilitate an intramolecular nucleophilic substitution, yielding the bicyclic amine. The reaction proceeds via an SN2 mechanism, where the amine displaces the sulfonate ester.
A general scheme for this transformation is presented below:
Scheme 1: Plausible synthetic route for the intramolecular cyclization of this compoundActivation of the hydroxyl group: this compound is reacted with an activating agent, such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, to form the corresponding tosylate.
Intramolecular cyclization: The resulting tosylate is treated with a non-nucleophilic base, such as sodium hydride (NaH), to deprotonate the amine and facilitate the intramolecular cyclization to form the 3-azabicyclo[3.1.0]hexane.
Intermolecular Cyclization:
Intermolecular cyclization reactions involving this compound and a suitable bifunctional coupling partner can be employed to construct larger heterocyclic rings. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of seven-membered rings or larger macrocycles through double condensation reactions.
A hypothetical example would be the reaction with a dialdehyde, such as glutaraldehyde. The initial reaction would likely involve the formation of a di-imine intermediate through condensation with the amine functionalities of two molecules of the cyclopropylamino alcohol. A subsequent intramolecular cyclization, potentially through Pictet-Spengler type reaction if an appropriate aromatic moiety is present, or other ring-closing strategies, could then yield a macrocyclic structure.
| Reactant A | Reactant B | Potential Product | Reaction Type |
| Activated this compound (e.g., tosylate) | - | 3-Azabicyclo[3.1.0]hexane | Intramolecular SN2 |
| This compound | Phosgene or equivalent | Cyclic carbamate | Intramolecular Condensation |
| This compound | Dialdehyde (e.g., glutaraldehyde) | Macrocyclic di-imine | Intermolecular Condensation |
Transition Metal-Catalyzed Coupling Reactions and Other Advanced Transformations
The primary amine and hydroxyl groups of this compound are amenable to a variety of transition metal-catalyzed coupling reactions, which are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions significantly expand the synthetic utility of this chiral building block, allowing for its incorporation into more complex molecular architectures.
Buchwald-Hartwig Amination:
The primary amine of this compound is a suitable substrate for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds wikipedia.orglibretexts.org. This reaction allows for the arylation or heteroarylation of the amine with a wide range of aryl or heteroaryl halides or triflates. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product and regenerate the palladium(0) catalyst libretexts.org.
A typical reaction would involve reacting this compound with an aryl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOt-Bu) in an inert solvent like toluene tcichemicals.com.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that can also be used for the N-arylation of amines organic-chemistry.org. While often requiring harsher conditions than the Buchwald-Hartwig amination, it provides an alternative method for forming C-N bonds, particularly with electron-deficient aryl halides.
Sonogashira Coupling (after functionalization):
While the parent molecule does not directly participate in Sonogashira coupling, the hydroxyl group can be converted into a halide (e.g., iodide or bromide) via standard functional group transformations. The resulting halo-derivative can then undergo a Sonogashira reaction, which is a palladium- and copper-cocatalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne wikipedia.orgorganic-chemistry.org. This would allow for the introduction of an alkyne moiety onto the cyclopropane (B1198618) ring, providing a valuable handle for further transformations such as click chemistry or the synthesis of conjugated systems.
| Coupling Reaction | Functional Group | Coupling Partner | Catalyst System | Potential Product |
| Buchwald-Hartwig Amination | Primary Amine | Aryl Halide/Triflate | Palladium/Phosphine Ligand | N-Aryl-((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |
| Ullmann Condensation | Primary Amine | Aryl Halide | Copper | N-Aryl-((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |
| C-O Coupling (e.g., Buchwald-Hartwig type) | Hydroxyl | Aryl Halide/Triflate | Palladium/Phosphine Ligand | O-Aryl-((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |
| Sonogashira Coupling (after derivatization) | Hydroxyl (converted to Halide) | Terminal Alkyne | Palladium/Copper | ((1S,2S)-2-(aminomethyl)cyclopropyl)alkynylmethane |
These advanced transformations highlight the potential of this compound as a key intermediate for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.
Computational and Theoretical Investigations of 1s,2s 2 Aminomethyl Cyclopropyl Methanol
Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Orbitals, and Reactivity Descriptors
Density Functional Theory (DFT) would be a powerful tool to investigate the electronic properties of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. These studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information could be derived.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT calculations can provide various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | Difference in energy between HOMO and LUMO |
| Electronegativity (χ) | - | Measure of the ability to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
Note: The table above is for illustrative purposes only, as specific data for this compound is not available.
Conformational Analysis and Exploration of the Energy Landscape
The presence of rotatable bonds in this compound, specifically around the aminomethyl and methanol (B129727) groups, suggests that the molecule can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the molecule's flexibility.
This analysis would involve systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy of each conformation. The results would be plotted on a potential energy surface (PES), which would reveal the low-energy conformers (local minima) and the energy barriers (transition states) between them. The relative populations of these conformers at a given temperature could then be calculated using the Boltzmann distribution.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, chiroptical data)
Computational methods can be used to predict various spectroscopic properties of this compound, which would be invaluable for its experimental characterization.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms are highly valuable. These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can help in the assignment of experimental NMR spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule could be predicted by calculating its vibrational frequencies. These calculations would identify the characteristic vibrational modes of the molecule, such as the stretching and bending of its various bonds (e.g., N-H, C-H, O-H, C-N, C-O).
Chiroptical Data: Given that this compound is a chiral molecule, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, would be particularly important for confirming its absolute configuration.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Parameter | Hypothetical Value/Range |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | - |
| ¹³C NMR | Chemical Shift (ppm) | - |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | - |
| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | - |
Note: The table above is for illustrative purposes only, as specific data for this compound is not available.
Molecular Dynamics Simulations for Solution Behavior and Solvent Interactions
To understand the behavior of this compound in a solution, molecular dynamics (MD) simulations would be performed. These simulations would model the interactions between the solute molecule and a large number of solvent molecules (e.g., water) over a period of time.
MD simulations can provide insights into how the solvent affects the conformation of the molecule and can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would be particularly useful for understanding the hydration of the amino and hydroxyl functional groups.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity and Selectivity
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. For this compound, QSPR models could be developed to predict its chemical reactivity or selectivity in various reactions.
This would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) for this compound and a series of related compounds. These descriptors would then be correlated with experimentally determined properties using statistical methods to build a predictive model. Such a model could then be used to estimate the properties of new, structurally similar compounds without the need for extensive experimental work.
Role of 1s,2s 2 Aminomethyl Cyclopropyl Methanol and Its Derivatives in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Incorporating the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol Scaffold
The design of effective chiral ligands often revolves around creating a well-defined and sterically demanding chiral pocket around a metal center. The this compound scaffold offers several advantages in this regard. The trans-substitution on the cyclopropane (B1198618) ring fixes the relative orientation of the aminomethyl and methanol (B129727) moieties, reducing conformational flexibility and allowing for more predictable interactions in a catalyst-substrate complex.
The synthesis of ligands based on this scaffold typically begins with the modification of the primary amine and hydroxyl groups to introduce desired coordinating atoms, most commonly phosphorus or nitrogen. For instance, the primary amine can be readily converted to a secondary or tertiary amine, or into an amide or phosphinamide. The hydroxyl group can be etherified or, more commonly, converted into a phosphinite or phosphite.
A common strategy involves the creation of bidentate ligands, which can chelate to a metal center, thereby forming a more stable and well-defined catalytic species. For example, reaction of this compound with chlorodiphenylphosphine (B86185) in the presence of a base can yield a P,N-ligand, where the phosphorus coordinates to the metal through the phosphine (B1218219) group and the nitrogen through the amino group. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the phosphorus and nitrogen atoms.
Another approach is the synthesis of phosphine-phosphite or phosphine-phosphoramidite ligands. These P,P-type ligands often exhibit high efficiency in asymmetric catalysis due to the synergistic effects of the different phosphorus environments. The synthesis of such a ligand could involve the reaction of the amino group with a phosphine-containing acyl chloride, followed by the reaction of the hydroxyl group with a chlorophosphite.
The modular nature of these synthetic routes allows for the creation of a library of ligands with varying steric and electronic properties, which is crucial for optimizing the catalyst for a specific asymmetric reaction.
Table 1: Representative Synthetic Strategies for Ligands from this compound
| Ligand Type | Synthetic Approach | Key Reagents |
| P,N-Ligand | Reaction of the amino group with a phosphine-containing electrophile. | R₂PCl, base |
| P,P-Ligand | Sequential or one-pot reaction of the amino and hydroxyl groups with phosphorus electrophiles. | R₂PCl, (R'O)₂PCl, base |
| N,N-Ligand | Derivatization of the amino group and conversion of the hydroxyl group to another nitrogen-containing moiety. | Acyl chlorides, amines |
Application in Asymmetric Hydrogenation and Transfer Hydrogenation Reactions
Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral compounds. The success of these reactions is highly dependent on the chiral ligand employed. While direct applications of ligands derived from this compound in these reactions are not extensively documented, the structural features of this scaffold suggest significant potential.
The rigid cyclopropane backbone can create a well-defined chiral environment that can effectively differentiate between the two faces of a prochiral substrate, such as an olefin or a ketone. For instance, a rhodium or iridium complex of a P,N-ligand derived from this compound could be a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins. The chelation of the ligand to the metal center would create a chiral pocket, and the steric bulk of the substituents on the phosphorus and nitrogen atoms would play a crucial role in determining the enantioselectivity.
In asymmetric transfer hydrogenation of ketones, ruthenium complexes bearing chiral diamine or amino alcohol ligands are often employed. Ligands derived from this compound, particularly those with a secondary amine, could be highly effective in this transformation. The NH group of the ligand can participate in the hydrogen transfer mechanism, acting as a proton donor, which is a key feature of many successful transfer hydrogenation catalysts.
Table 2: Potential Applications in Asymmetric Hydrogenation
| Reaction Type | Substrate | Potential Catalyst System | Expected Outcome |
| Asymmetric Hydrogenation | Prochiral Olefins | [Rh(COD)(P,N-ligand)]BF₄ | High enantioselectivity in the formation of chiral alkanes. |
| Asymmetric Transfer Hydrogenation | Ketones | RuCl₂(P,N-ligand)(diphosphine) | Enantioselective reduction to chiral alcohols. |
Utilization in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck, Suzuki, Buchwald-Hartwig)
The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in a multitude of such reactions.
Aldol and Mannich Reactions: While these are often catalyzed by organocatalysts, metal-catalyzed variants are also known. A zinc or copper complex of a chiral amino alcohol ligand derived from this compound could potentially catalyze the asymmetric addition of enolates to aldehydes or imines, respectively. The Lewis acidic metal center would activate the electrophile, and the chiral ligand would control the facial selectivity of the nucleophilic attack.
Heck and Suzuki Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. Chiral phosphine ligands are crucial for achieving enantioselectivity in asymmetric versions of these reactions. A novel class of chiral phosphanyl-oxazoline (PHOX) ligands with a conformationally rigid cyclopropyl (B3062369) backbone has been synthesized and shown to be highly effective in the intermolecular asymmetric Heck reaction. beilstein-journals.org This demonstrates the potential of cyclopropane-based ligands in such transformations. Ligands derived from this compound could be designed to mimic the structural features of successful ligands in these reactions, potentially leading to high enantioselectivities in the arylation of olefins or the coupling of boronic acids with aryl halides.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org The development of bulky and electron-rich phosphine ligands has been critical to the success of this reaction. Chiral versions of these ligands can be used to effect asymmetric aminations. A P,N-ligand based on the this compound scaffold, featuring bulky substituents on the phosphorus atom, could be a promising candidate for enantioselective Buchwald-Hartwig amination reactions.
Development of Chiral Organocatalytic Systems Based on the Aminocyclopropylmethanol Moiety
The field of organocatalysis has witnessed explosive growth, with small chiral organic molecules being used to catalyze a wide array of asymmetric transformations. The this compound core is an excellent starting point for the development of novel organocatalysts.
The primary amine can be derivatized to form secondary amines, thioureas, or squaramides, which are common functional groups in organocatalysts that activate substrates through hydrogen bonding. For example, a thiourea (B124793) derivative could be a highly effective catalyst for asymmetric Michael additions or Friedel-Crafts reactions by simultaneously activating the electrophile and nucleophile through hydrogen bonding.
The hydroxyl group can also be utilized in the design of bifunctional organocatalysts. For instance, a prolinol-type catalyst could be synthesized by converting the primary amine to a pyrrolidine (B122466) ring. Such catalysts are known to be highly effective in a variety of reactions, including aldol and Mannich reactions, through the formation of enamine or iminium ion intermediates. The rigid cyclopropane backbone would be expected to impart a high degree of stereocontrol in these transformations.
Table 3: Potential Organocatalytic Systems
| Catalyst Type | Target Reaction | Mode of Activation |
| Thiourea Derivative | Michael Addition | Hydrogen Bonding |
| Prolinol Analogue | Aldol Reaction | Enamine Catalysis |
| Squaramide Derivative | Friedel-Crafts Alkylation | Hydrogen Bonding |
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for Heterogeneous Asymmetric Catalysis
Heterogenization of homogeneous catalysts is a major goal in catalysis research, as it facilitates catalyst separation and recycling. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials that are excellent platforms for the immobilization of catalytic species. nih.govnih.govmdpi.comnih.govnih.govresearchgate.netrsc.orgtcichemicals.comresearchgate.net
The this compound scaffold can be incorporated into these frameworks in several ways. The molecule itself can be modified with appropriate functional groups to act as a chiral building block or linker in the synthesis of a chiral MOF or COF. For example, by converting the amino and hydroxyl groups into carboxylic acids, a chiral dicarboxylate linker could be synthesized and used to construct a chiral MOF. The resulting framework would possess chiral channels lined with the cyclopropane units, which could be used for enantioselective separations or as a heterogeneous asymmetric catalyst.
Alternatively, a pre-synthesized MOF or COF with reactive sites can be post-synthetically modified with a derivative of this compound. This approach allows for the introduction of well-defined chiral catalytic sites onto the surface of the porous material. For instance, a MOF with open metal sites could be used to coordinate a chiral ligand derived from the aminocyclopropylmethanol scaffold, creating a heterogeneous version of a homogeneous catalyst.
These strategies offer the potential to develop robust and recyclable heterogeneous catalysts for a wide range of asymmetric transformations, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Advanced Research Topics and Future Directions in 1s,2s 2 Aminomethyl Cyclopropyl Methanol Chemistry
Chemoinformatic and Machine Learning Approaches for Reaction Discovery and Optimization
The application of chemoinformatic and machine learning (ML) models is becoming an indispensable tool in modern chemistry, offering the potential to accelerate reaction discovery and optimize synthetic routes. nih.govmdpi.com For a molecule like ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, these computational approaches can be particularly beneficial. Chemoinformatics can systematically analyze vast chemical databases to identify novel synthetic pathways or starting materials. nih.gov Machine learning algorithms, trained on extensive datasets of chemical reactions, can then predict the most promising reaction conditions, such as catalysts, solvents, and temperatures, to maximize yield and stereoselectivity for the synthesis of this specific cyclopropane (B1198618) derivative.
One key area of application is in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling. mdpi.com By developing models that correlate the structural features of reactants and catalysts with reaction outcomes, researchers can virtually screen numerous possibilities before committing to laboratory experiments. For instance, an ML model could be trained to predict the enantiomeric excess of different stereoselective cyclopropanation reactions, guiding the choice of chiral ligands or catalysts for the synthesis of the (1S,2S) isomer.
| Computational Tool | Application in this compound Chemistry | Potential Benefits |
|---|---|---|
| Chemoinformatics | Mining chemical databases for novel synthetic routes. Identifying potential starting materials and reagents. | Discovery of more efficient or cost-effective syntheses. |
| Machine Learning | Predicting optimal reaction conditions (catalyst, solvent, temperature). QSAR/QSPR modeling for stereoselectivity. | Reduced experimental effort and cost. Higher yields and purity. |
| Retrosynthetic Analysis Tools | Proposing novel disconnection strategies for the target molecule. | Inspiring new and unconventional synthetic approaches. |
Integration into Continuous Flow Chemistry and Microfluidic Synthesis Platforms
Continuous flow chemistry and microfluidic synthesis offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govajinomoto.com The integration of the synthesis of this compound into such platforms represents a promising avenue for future research. Flow chemistry allows for the seamless execution of multi-step syntheses, minimizing the need for isolation and purification of intermediates. mdpi.com
A potential continuous flow setup for the synthesis of this compound could involve the telescoped reaction of a suitable precursor through sequential reactor coils or packed-bed reactors. For example, a key cyclopropanation step could be performed in one module, followed by immediate functional group manipulation in a subsequent module, all within a closed and automated system. This approach not only increases efficiency but also allows for the safe handling of potentially hazardous reagents or unstable intermediates. ajinomoto.com
Microfluidic platforms, operating at an even smaller scale, provide an excellent tool for high-throughput screening and optimization of reaction conditions for the synthesis of this compound. nih.gov The ability to rapidly vary parameters such as residence time, temperature, and reagent concentration in a microreactor allows for the efficient identification of optimal conditions with minimal consumption of materials.
| Technology | Key Advantages for this compound Synthesis |
|---|---|
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, potential for multi-step synthesis. nih.govajinomoto.com |
| Microfluidic Synthesis | High-throughput screening, rapid optimization, minimal material consumption. nih.gov |
| Packed-Bed Reactors | Use of immobilized catalysts or reagents, simplifying purification. |
Adherence to Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journalijdr.comnih.gov Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes.
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. organic-chemistry.org
Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption.
For instance, a greener synthesis of a related compound, cyclopropyl (B3062369) carbinol, has been reported using sodium borohydride (B1222165) as a reducing agent under mild conditions, which aligns with the principles of avoiding hazardous reagents and harsh reaction conditions. patsnap.com Similarly, exploring enzymatic or biocatalytic methods for the stereoselective synthesis of this compound could offer a highly sustainable alternative to traditional chemical methods.
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Atom Economy | Utilizing reactions like cycloadditions that incorporate most of the atoms of the reactants into the product. |
| Safer Solvents | Exploring aqueous-based reaction media or solvent-free conditions. nih.gov |
| Catalysis | Developing highly efficient and recyclable catalysts for the key synthetic steps. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials. |
Development of Novel Methodologies for Stereoselective Functionalization of the Cyclopropane Ring
The unique steric and electronic properties of the cyclopropane ring make it a valuable scaffold in medicinal chemistry. digitellinc.com Developing novel methods for the stereoselective functionalization of the cyclopropane ring in this compound can lead to the creation of diverse libraries of compounds with potentially enhanced biological activities.
One promising approach is the use of transition metal-catalyzed C-H activation. nih.govnih.gov This strategy allows for the direct introduction of new functional groups onto the cyclopropane ring with high regio- and stereoselectivity, avoiding the need for pre-functionalized substrates. For example, palladium-catalyzed enantioselective C-H arylation has been successfully applied to aminomethyl-substituted cyclopropanes, demonstrating the feasibility of this approach. nih.gov
Another area of active research is the development of novel cyclopropanation methodologies. While classical methods often rely on highly reactive and less functional group-tolerant species, newer methods are being developed that proceed under milder conditions. Michael Initiated Ring Closure (MIRC) reactions, for instance, offer a powerful tool for the enantioselective synthesis of highly functionalized cyclopropanes. researchgate.net
| Functionalization Method | Description | Potential Application to this compound |
|---|---|---|
| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the cyclopropane ring. nih.govrsc.org | Introduction of aryl, alkyl, or other functional groups with high stereocontrol. |
| Michael Initiated Ring Closure (MIRC) | Formation of the cyclopropane ring through a conjugate addition followed by intramolecular cyclization. researchgate.net | Synthesis of highly substituted analogs of the target molecule. |
| Asymmetric Cyclopropanation | Use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropane ring formation. nih.gov | Enhanced control over the synthesis of the desired (1S,2S) isomer. |
Exploration of this compound as a Scaffold for Supramolecular Structures and Advanced Materials Research
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an intriguing building block for the construction of supramolecular assemblies and advanced materials. The amine and hydroxyl groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, as well as covalent bond formation to create larger, well-defined architectures.
In supramolecular chemistry, this molecule could be used to design and synthesize novel host-guest systems, molecular capsules, or self-assembling monolayers. The rigid cyclopropane core provides a well-defined stereochemical and conformational constraint, which can be exploited to control the three-dimensional structure of the resulting assemblies.
In materials science, this compound could serve as a monomer or cross-linking agent for the synthesis of novel polymers. The incorporation of the rigid cyclopropane unit into a polymer backbone could impart unique thermal and mechanical properties. Furthermore, the chiral nature of the molecule could be leveraged to create chiral polymers with applications in enantioselective separations or as chiral catalysts. The development of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using this compound as a linker is another potential area of exploration, leading to materials with high porosity and surface area for applications in gas storage, catalysis, and sensing.
| Research Area | Potential Role of this compound |
|---|---|
| Supramolecular Chemistry | Building block for host-guest systems, molecular capsules, and self-assembling materials. |
| Polymer Chemistry | Monomer or cross-linker to create polymers with unique thermal, mechanical, and chiral properties. |
| Materials Science | Linker for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via stereoselective cyclopropanation followed by functional group transformations. For example, describes the use of LiAlH4 in THF for reducing cyclopropane intermediates to yield methanol derivatives. To achieve high enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) should be employed. Reaction optimization, such as temperature control (−78°C to room temperature) and solvent selection (THF or DCM), is critical to minimize racemization .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ ~0.5–1.5 ppm) and the aminomethyl group (δ ~2.5–3.5 ppm). validates structural confirmation via coupling constants (e.g., J = 4–8 Hz for cyclopropane protons) .
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry : Use MALDI-MS (e.g., m/z 142.1 [M+H]+) to confirm molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound and determine their absolute configuration?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol gradients. highlights the importance of enantiomer ratios (e.g., >95:5) for biological activity .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +38.9° in methanol, as in ) .
Q. What strategies mitigate exothermic risks during large-scale synthesis of cyclopropane derivatives like this compound?
- Methodological Answer :
- Reaction Calorimetry : Monitor heat flow during cyclopropanation to identify hazardous exothermic peaks.
- Dilution Control : Use high-boiling solvents (e.g., DMF or THF) to dissipate heat, as described in for LiAlH4 reductions .
- Incremental Reagent Addition : Add reagents like LiHMDS dropwise to prevent thermal runaway .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The cyclopropane ring creates torsional strain, increasing susceptibility to ring-opening reactions. Use bulky leaving groups (e.g., mesyl or tosyl) to direct substitution at the aminomethyl site.
- Electronic Effects : Electron-withdrawing groups on the cyclopropane enhance electrophilicity. demonstrates similar reactivity in Ticagrelor analogues, where cyclopropane derivatives undergo regioselective amination .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported NMR data for cyclopropane-containing compounds?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvents are consistent (e.g., CDCl3 vs. DMSO-d6 shifts).
- Dynamic Effects : Account for ring-current effects in cyclopropanes, which alter chemical shifts. provides reference NMR data for analogous cyclopropane methanol derivatives .
- Cross-Validation : Compare with computational predictions (DFT or ab initio calculations) to resolve ambiguities .
Safety & Handling
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS Category 3 respiratory irritation) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Applications in Medicinal Chemistry
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer :
- Receptor Binding : The (1S,2S) configuration may enhance affinity for aminergic receptors (e.g., serotonin or norepinephrine transporters), as seen in for milnacipran enantiomers .
- Metabolic Stability : Enantiopure compounds often exhibit slower hepatic clearance. Test in vitro microsomal assays to compare metabolic rates of enantiomers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
